

Amarogentin chemical structure and properties

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Compound of Interest

Compound Name: **Amarogentin**
Cat. No.: **B1665944**

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Amarogentin: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amarogentin is a secoiridoid glycoside, a class of natural compounds known for their diverse biological activities.^{[1][2][3]} Primarily isolated from plants of the *Swertia* and *Gentiana* genera, it is one of the most bitter substances known.^[4] This bitterness has led to its traditional use in remedies for digestive ailments.^[4] Modern scientific investigation has unveiled a broader pharmacological profile for **amarogentin**, revealing its potential as an anti-cancer, anti-inflammatory, anti-diabetic, and anti-leishmanial agent.^{[2][3]} This guide provides an in-depth overview of the chemical structure, properties, and biological activities of **amarogentin**, with a focus on the experimental methodologies used to elucidate its functions and the signaling pathways it modulates.

Chemical Structure and Physicochemical Properties

Amarogentin is a complex molecule characterized by a secoiridoid core linked to a glucose moiety, which is further esterified with a biphenylcarboxylic acid.^[4] Its unique structure is fundamental to its biological activity.

Table 1: Chemical and Physicochemical Properties of **Amarogentin**

Property	Value	Reference(s)
IUPAC Name	<chem>[(2S,3R,4S,5S,6R)-2-[(3S,4R,4aS)-4-ethenyl-8-oxo-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] 2,4-dihydroxy-6-(3-hydroxyphenyl)benzoate</chem>	
CAS Number	21018-84-8	
Molecular Formula	C ₂₉ H ₃₀ O ₁₃	
Molecular Weight	586.54 g/mol	
Appearance	White to off-white crystalline solid	
Melting Point	229-230 °C (as monohydrate)	
Solubility	Soluble in DMSO, methanol, ethanol; poorly soluble in water	

Biological Activities and Quantitative Data

Amarogentin exhibits a wide range of biological activities, with potential therapeutic applications in various diseases. The following table summarizes key quantitative data from preclinical studies.

Table 2: Quantitative Biological Activity Data for **Amarogentin**

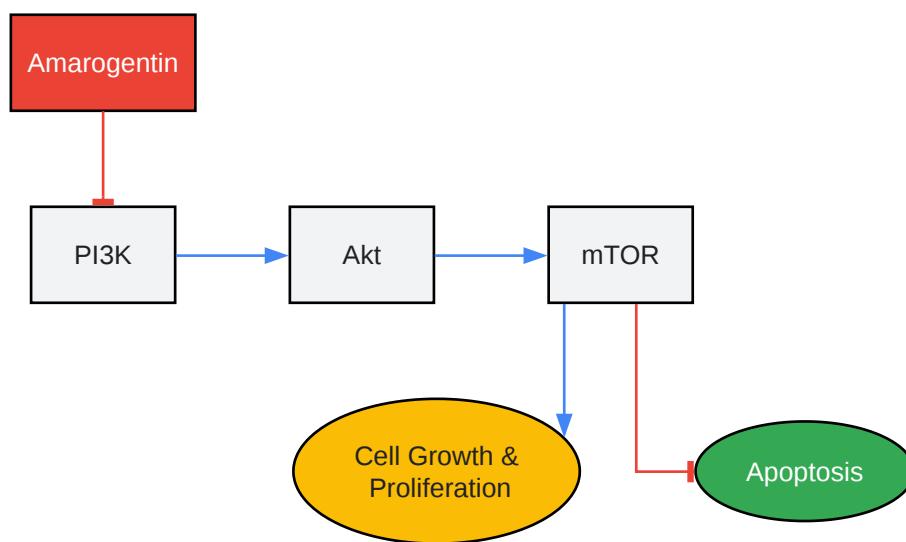
Biological Activity	Assay System	Target/Cell Line	Parameter	Value	Reference(s)
Anti-cancer	MTT Assay	SNU-16 (Human Gastric Cancer)	IC50	12.4 μ M (48h)	[5]
Nude Mouse Xenograft	SNU-16	Tumor Growth Inhibition	Dose-dependent (10-50 mg/kg)	[5]	
Anti-inflammatory	In silico molecular docking	COX-1	Binding Free Energy	-8.57 KCal/mol	
In silico molecular docking	COX-2	Binding Free Energy	-52.35 KCal/mol		
Anti-platelet	Light Transmission Aggregometry	Human Platelets (collagen-induced)	Inhibition	Dose-dependent (15-60 μ M)	
Anti-leishmanial	In vivo hamster model	Leishmania donovani	Parasite Suppression	More effective than free drug in liposomal/niosomal forms	[1]
Kinase Activation	In vitro kinase assay	AMP-activated protein kinase (AMPK)	EC50	277 pM	[4]

Key Signaling Pathways Modulated by Amarogentin

Amarogentin exerts its biological effects by modulating several critical intracellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and identifying potential therapeutic targets.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. **Amarogentin** has been shown to downregulate this pathway, contributing to its anti-cancer effects.^[5]

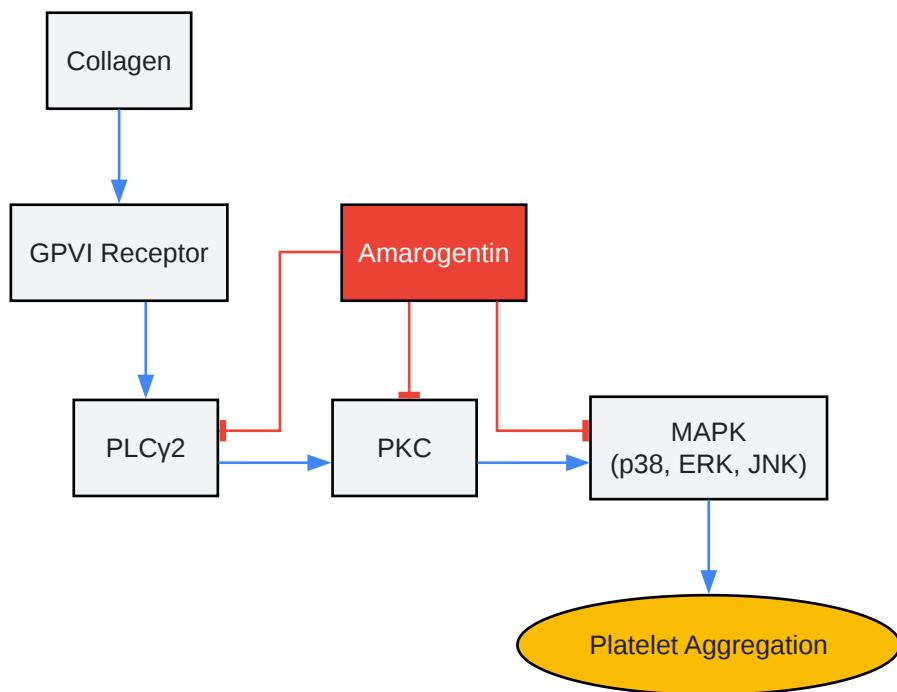


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Amarogentin's inhibition of the PI3K/Akt/mTOR pathway.

MAPK Signaling Pathway in Platelet Activation

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in platelet activation, a process critical for hemostasis and thrombosis. **Amarogentin** inhibits collagen-induced platelet aggregation by suppressing the MAPK pathway.



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Inhibition of the MAPK pathway in platelets by **amarogentin**.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of **amarogentin**.

In Vitro Anti-Cancer Activity

This protocol is adapted for assessing the cytotoxicity of **amarogentin** against SNU-16 human gastric cancer cells.^[5]

- Cell Seeding: Seed SNU-16 cells in a 96-well plate at a density of 5×10^3 cells/well in 100 μ L of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
- Compound Treatment: Prepare serial dilutions of **amarogentin** in culture medium. Replace the medium in the wells with 100 μ L of medium containing various concentrations of **amarogentin** (e.g., 0, 10, 25, 50, 75, 100 μ M). Include a vehicle control (e.g., 0.1% DMSO).
- Incubation: Incubate the plate for 48 hours under the same conditions.

- MTT Addition: Add 10 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
- Formazan Solubilization: Carefully remove the medium and add 100 μ L of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

This assay assesses the long-term proliferative potential of cancer cells after treatment with **amarogentin**.^[5]

- Cell Seeding: Seed a low number of SNU-16 cells (e.g., 500 cells/well) in a 6-well plate.
- Compound Treatment: Treat the cells with various concentrations of **amarogentin** for 24 hours.
- Recovery: Replace the drug-containing medium with fresh complete medium.
- Incubation: Incubate the plates for 10-14 days, allowing colonies to form.
- Fixation and Staining: Fix the colonies with a mixture of methanol and acetic acid (3:1) and stain with 0.5% crystal violet.
- Colony Counting: Count the number of colonies (containing ≥ 50 cells) in each well.
- Data Analysis: Calculate the surviving fraction for each treatment group relative to the control.

In Vivo Anti-Cancer Activity

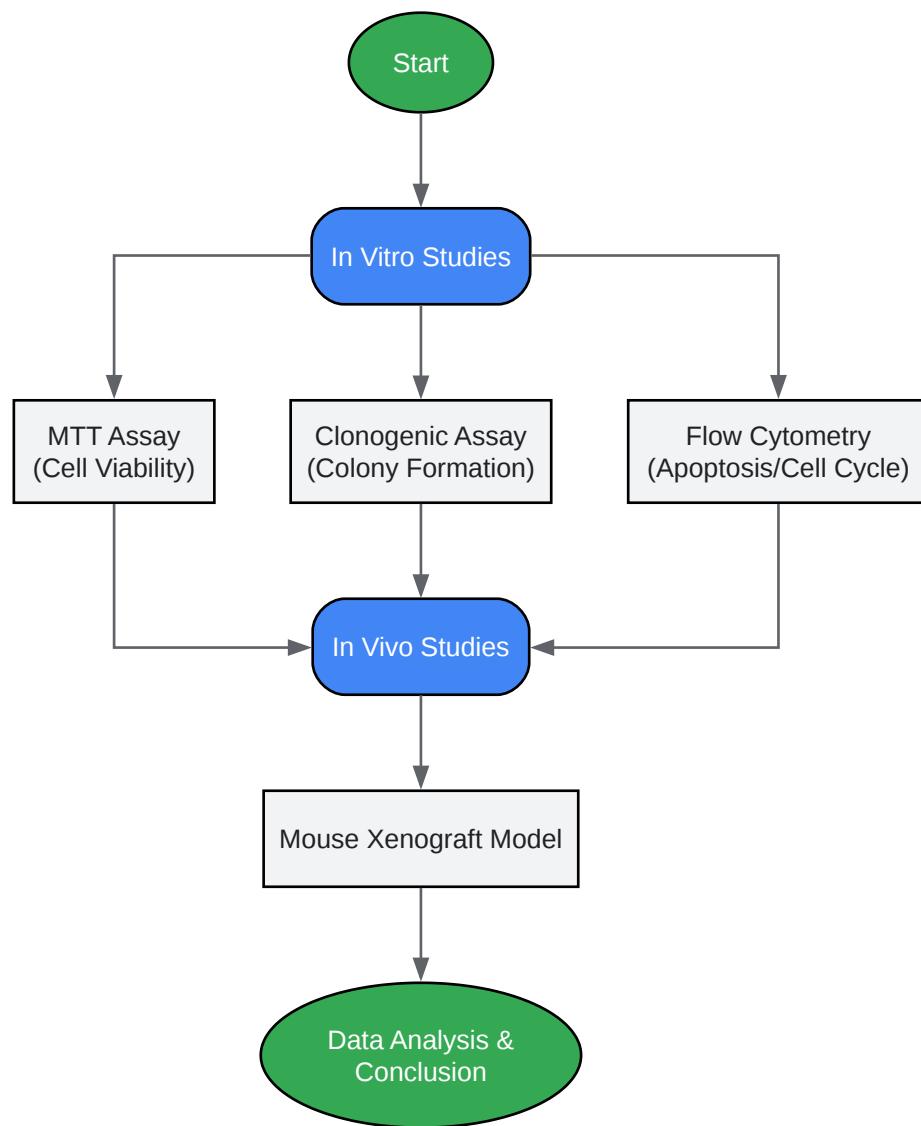
This protocol describes the evaluation of **amarogentin**'s anti-tumor efficacy in an *in vivo* setting.^[5]

- Animal Model: Use 4-6 week old female athymic nude mice.

- Tumor Cell Implantation: Subcutaneously inject 5×10^6 SNU-16 cells suspended in 100 μL of a 1:1 mixture of PBS and Matrigel into the right flank of each mouse.
- Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume (mm^3) = (length x width²)/2.
- Treatment: When tumors reach a volume of approximately 100-150 mm^3 , randomize the mice into treatment and control groups. Administer **amarogentin** (e.g., 10, 25, 50 mg/kg) or vehicle control via subcutaneous injection daily for a specified period (e.g., 21 days).
- Endpoint: At the end of the treatment period, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, western blotting).

Experimental Workflows

Visualizing experimental workflows can aid in the planning and execution of research.



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Workflow for evaluating the anti-cancer activity of **amarogentin**.

Pharmacokinetics and ADME

Information on the absorption, distribution, metabolism, and excretion (ADME) of **amarogentin** is crucial for its development as a therapeutic agent. However, comprehensive ADME data for **amarogentin** in humans is currently limited in publicly available literature. Preclinical studies suggest that its bioavailability may be a limiting factor, and research into novel delivery systems, such as liposomal and niosomal formulations, is underway to improve its pharmacokinetic profile.^{[1][2]} Further studies are required to fully characterize the ADME properties of **amarogentin**.

Conclusion

Amarogentin is a promising natural compound with a diverse range of biological activities. Its ability to modulate key signaling pathways, such as the PI3K/Akt/mTOR and MAPK pathways, underscores its potential in the treatment of cancer and inflammatory conditions. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic applications of **amarogentin**. Future research should focus on comprehensive pharmacokinetic studies and the development of optimized delivery systems to translate the preclinical potential of **amarogentin** into clinical benefits.

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